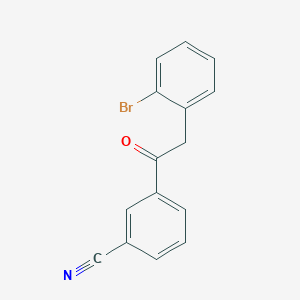

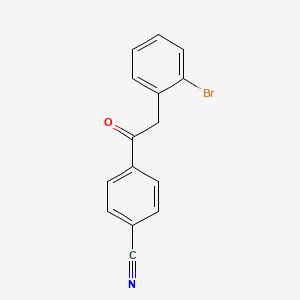

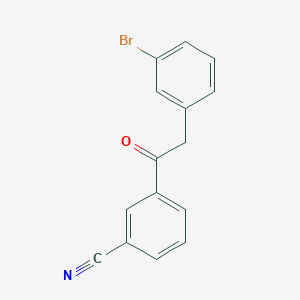

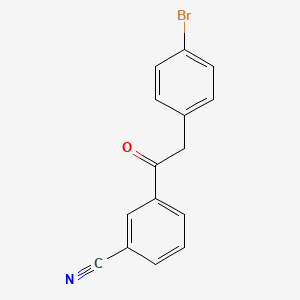

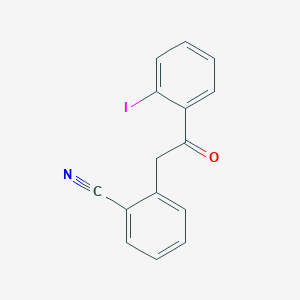

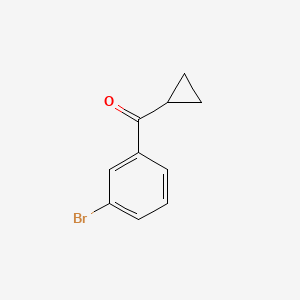

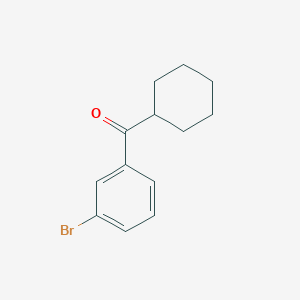

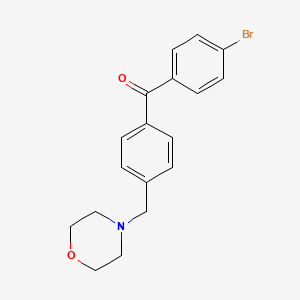

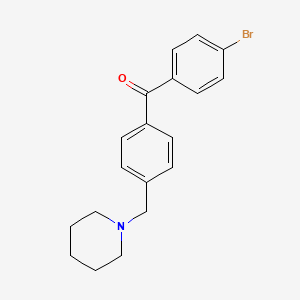

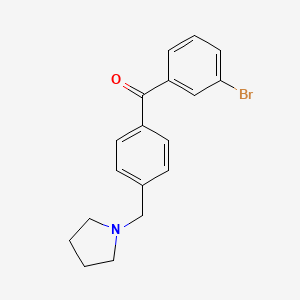

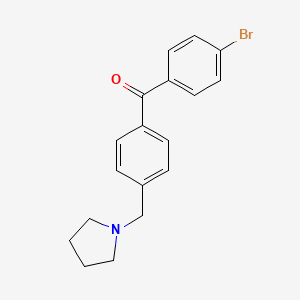

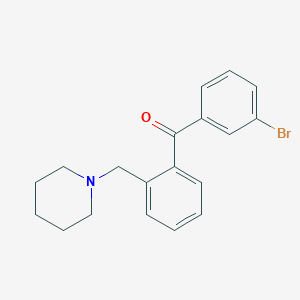

3'-Bromo-2-piperidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated benzophenone derivatives is well-documented in the provided literature. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles is described, involving a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence . Although this does not directly pertain to the synthesis of 3'-Bromo-2-piperidinomethyl benzophenone, the use of palladium-catalyzed reactions could be relevant for its synthesis. Additionally, the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene through a Friedel-Crafts reaction is reported, which provides a potential pathway for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives can be elucidated using various spectroscopic techniques. The structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed by IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques could similarly be applied to determine the structure of 3'-Bromo-2-piperidinomethyl benzophenone.

Chemical Reactions Analysis

The reactivity of brominated benzophenone derivatives can be inferred from the literature. For example, the regioselective O-demethylation of aryl methyl ethers using BBr3 suggests that brominated benzophenones may undergo similar demethylation reactions . This could be relevant when considering the chemical reactions of 3'-Bromo-2-piperidinomethyl benzophenone.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3'-Bromo-2-piperidinomethyl benzophenone are not directly reported, the properties of similar compounds can provide some insights. The high yields reported in the synthesis of related compounds suggest good stability under the reaction conditions used . The use of spectroscopic data for structure confirmation also implies that these compounds have distinct and identifiable spectroscopic features .

Propiedades

IUPAC Name |

(3-bromophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrNO/c20-17-9-6-8-15(13-17)19(22)18-10-3-2-7-16(18)14-21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYBMWUCGNYYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643587 |

Source

|

| Record name | (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Bromo-2-piperidinomethyl benzophenone | |

CAS RN |

898773-03-0 |

Source

|

| Record name | (3-Bromophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.